molecular formula C24H27NO7 B12213646 (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12213646
M. Wt: 441.5 g/mol
InChI Key: MSWZCGTWQHBQTD-ZDLGFXPLSA-N
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Description

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives, morpholine, and trimethoxybenzaldehyde. The key steps may involve:

    Condensation Reactions: Combining benzofuran derivatives with aldehydes under acidic or basic conditions.

    Hydroxylation: Introducing hydroxyl groups using oxidizing agents.

    Methylation: Adding methyl groups through methylation reagents like methyl iodide.

    Morpholine Addition: Incorporating morpholine via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzofuran derivatives are often studied for their potential therapeutic properties. This compound could be investigated for its effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

Medicinally, compounds like this one are explored for their potential as drugs or drug candidates. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its aromatic properties.

    Coumarin: Another benzofuran derivative with anticoagulant properties.

    Psoralen: A benzofuran derivative used in phototherapy.

Uniqueness

What sets (2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H27NO7/c1-14-9-17(26)16(13-25-5-7-31-8-6-25)23-21(14)22(27)18(32-23)10-15-11-19(28-2)24(30-4)20(12-15)29-3/h9-12,26H,5-8,13H2,1-4H3/b18-10-

InChI Key

MSWZCGTWQHBQTD-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN4CCOCC4)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN4CCOCC4)O

Origin of Product

United States

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